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Abstract
Ceralifimod (ONO-4641) is a potent and selective agonist of the sphingosine-1-phosphate

(S1P) receptors 1 and 5 (S1P1 and S1P5). Its primary mechanism of action involves the

modulation of lymphocyte trafficking, leading to the sequestration of lymphocytes in secondary

lymphoid organs. This activity underlies its investigation as a therapeutic agent for autoimmune

diseases such as multiple sclerosis. This technical guide provides a comprehensive overview

of the downstream signaling pathways activated by Ceralifimod, supported by quantitative

data, detailed experimental protocols, and pathway visualizations.

Introduction to Ceralifimod
Ceralifimod is a second-generation S1P receptor modulator that exhibits high selectivity for

S1P1 and S1P5. Unlike the first-generation modulator fingolimod, which is a non-selective

agonist for S1P1, S1P3, S1P4, and S1P5, Ceralifimod's selectivity is thought to offer a more

favorable safety profile by avoiding the adverse effects associated with S1P3 activation. The

principal therapeutic effect of Ceralifimod is attributed to its functional antagonism of S1P1 on

lymphocytes. This leads to the internalization of the receptor, rendering the lymphocytes

unresponsive to the S1P gradient that governs their egress from lymph nodes. Consequently,

the infiltration of autoreactive lymphocytes into the central nervous system (CNS) is reduced.
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Quantitative Data on Ceralifimod's Receptor Affinity
and Potency
Ceralifimod demonstrates high affinity and potent agonistic activity at S1P1 and S1P5

receptors. The following table summarizes key quantitative parameters from in vitro

pharmacological studies.

Parameter S1P1 S1P5 Reference

Binding Affinity (Ki) 0.626 nM 0.574 nM [1]

Agonist Potency

(EC50)
0.0273 nM 0.334 nM [1][2]

Downstream Signaling Pathways of Ceralifimod
Ceralifimod's activation of S1P1 and S1P5 initiates distinct downstream signaling cascades

that mediate its therapeutic effects and potential neuroprotective functions.

S1P1-Mediated Signaling in Lymphocytes
Activation of S1P1 by Ceralifimod on lymphocytes is the cornerstone of its immunomodulatory

action. S1P1 exclusively couples to the Gαi subunit of heterotrimeric G proteins.

Gαi-Mediated Signaling: Upon binding of Ceralifimod, the Gαi subunit is activated, leading

to:

Inhibition of Adenylyl Cyclase: This results in decreased intracellular cyclic adenosine

monophosphate (cAMP) levels.

Activation of PI3K/Akt Pathway: The Gβγ subunits released from the heterotrimeric G

protein activate phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and

activates Akt. The PI3K/Akt pathway is crucial for cell survival and proliferation.

Activation of Ras/MAPK Pathway: The Gβγ subunits can also activate the Ras-Raf-MEK-

ERK (MAPK) cascade, which is involved in regulating gene expression related to cell

proliferation and differentiation.
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β-Arrestin Recruitment and Receptor Internalization: A critical consequence of Ceralifimod
binding to S1P1 is the recruitment of β-arrestin. This interaction is essential for the

internalization and subsequent degradation of the S1P1 receptor, leading to its functional

antagonism. This process is key to the sequestration of lymphocytes in the lymph nodes.
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Ceralifimod-induced S1P1 signaling cascade in lymphocytes.

S1P5-Mediated Signaling in CNS Cells
Ceralifimod's activity at S1P5 receptors, which are predominantly expressed on

oligodendrocytes and neurons in the CNS, suggests potential neuroprotective roles. S1P5

couples to both Gαi and Gα12/13 G proteins.

Gαi-Mediated Signaling: Similar to S1P1, Gαi activation by Ceralifimod at S1P5 receptors

can stimulate the PI3K/Akt pathway, which is known to promote oligodendrocyte survival.

Gα12/13-Mediated Signaling: Activation of the Gα12/13 pathway leads to the activation of

the small GTPase Rho and its downstream effector, Rho-associated kinase (ROCK). This

pathway has been implicated in the regulation of oligodendrocyte process retraction, a

process important for myelin sheath dynamics.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1668400?utm_src=pdf-body
https://www.benchchem.com/product/b1668400?utm_src=pdf-body-img
https://www.benchchem.com/product/b1668400?utm_src=pdf-body
https://www.benchchem.com/product/b1668400?utm_src=pdf-body
https://www.benchchem.com/product/b1668400?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ceralifimod S1P5 Receptor
 binds

Gαi activates

Gα12/13

 activates

PI3K/Akt
Pathway

 activates

Rho/ROCK
Pathway

 activates

Oligodendrocyte
Survival

Process
Retraction

Click to download full resolution via product page

Ceralifimod-induced S1P5 signaling in CNS cells.

Key Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE)
Model
The EAE model is a widely used animal model for multiple sclerosis to evaluate the efficacy of

therapeutic agents like Ceralifimod.

Induction: EAE is typically induced in susceptible rodent strains (e.g., Lewis rats or C57BL/6

mice) by immunization with myelin-derived peptides such as myelin oligodendrocyte

glycoprotein (MOG) or proteolipid protein (PLP) emulsified in Complete Freund's Adjuvant

(CFA). Pertussis toxin is often co-administered to enhance the immune response and

permeability of the blood-brain barrier.

Treatment: Ceralifimod or vehicle control is administered orally, typically starting before or at

the onset of clinical signs.

Assessment: Animals are monitored daily for clinical signs of disease, which are scored on a

standardized scale (e.g., 0 = no disease, 5 = moribund). Histological analysis of the spinal

cord is performed at the end of the study to assess inflammation and demyelination.
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Workflow for the Experimental Autoimmune Encephalomyelitis model.

In Vivo Lymphocyte Sequestration Assay
This assay quantifies the primary pharmacodynamic effect of Ceralifimod.

Procedure:

Administer a single oral dose of Ceralifimod or vehicle to rodents.

Collect peripheral blood samples at various time points post-administration.

Perform a complete blood count (CBC) with differential to determine the absolute

lymphocyte count.

Alternatively, use flow cytometry with lymphocyte-specific markers (e.g., CD3 for T cells,

B220 for B cells) to quantify lymphocyte populations.

Data Analysis: The percentage reduction in peripheral blood lymphocytes is calculated

relative to baseline or vehicle-treated animals.
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β-Arrestin Recruitment Assay
This assay measures the ability of Ceralifimod to induce the interaction between the S1P1

receptor and β-arrestin, a key step in receptor internalization.

Principle: Enzyme fragment complementation assays (e.g., PathHunter by DiscoveRx) are

commonly used. In this system, the S1P1 receptor is tagged with a small enzyme fragment

(ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme

Acceptor).

Procedure:

Cells co-expressing the tagged receptor and β-arrestin are treated with varying

concentrations of Ceralifimod.

Agonist binding induces the recruitment of β-arrestin to the receptor, bringing the two

enzyme fragments into proximity.

This proximity allows the fragments to complement and form an active enzyme.

A substrate is added, and the resulting chemiluminescent signal is measured, which is

proportional to the extent of β-arrestin recruitment.

Data Analysis: Dose-response curves are generated to determine the EC50 value for β-

arrestin recruitment.

Conclusion
Ceralifimod's selective agonism of S1P1 and S1P5 receptors triggers a cascade of

downstream signaling events that culminate in its primary immunomodulatory effect of

lymphocyte sequestration. The activation of S1P1 on lymphocytes leads to receptor

internalization via a β-arrestin-dependent mechanism, effectively trapping these immune cells

in secondary lymphoid organs. Furthermore, Ceralifimod's engagement of S1P5 in the CNS

opens avenues for potential neuroprotective effects through the modulation of oligodendrocyte

survival and dynamics. The in-depth understanding of these signaling pathways, supported by

robust preclinical and clinical data, is crucial for the continued development and optimization of

S1P receptor modulators for the treatment of autoimmune and neurodegenerative diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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